molecular formula C19H16ClFN2O3S B2745671 8-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline CAS No. 2034242-27-6

8-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Cat. No. B2745671
M. Wt: 406.86
InChI Key: SVUIQHNXIFTPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” is a complex organic molecule that contains several functional groups. It includes a pyrrolidine ring, a quinoline ring, and a sulfonyl group . Pyrrolidine is a five-membered nitrogen-containing heterocycle . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a quinoline ring, and a sulfonyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The quinoline nucleus is present in numerous biological compounds .

Scientific Research Applications

Direct Halogenation of Pyrrolo[1,2–a]quinoxalines

  • Halogenation Techniques : Research demonstrates methods for the selective halogenation of C1–H bonds in quinoline derivatives, showcasing advancements in pharmaceutical research and organic synthesis. This technique could potentially apply to the modification of "8-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline" for specific scientific applications (Le et al., 2021).

Quinoline Derivatives as Antibacterial Agents

  • Antibacterial Properties : The synthesis of quinoline derivatives with antibacterial activity highlights the potential of such compounds in addressing microbial resistance. The modification of the quinoline core structure can lead to compounds with potent activity against a range of bacteria (Taguchi et al., 1992).

Quinolines in Organic Synthesis

  • Synthetic Utility : The development of methods for the synthesis of quinoline and its derivatives reflects their importance in organic synthesis. These methodologies could potentially be adapted for the synthesis and functionalization of "8-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline" for various scientific purposes (Movassaghi et al., 2007).

Applications in Anti-inflammatory Research

  • Anti-inflammatory Potential : The exploration of quinoline derivatives as non-acidic, non-steroidal, anti-inflammatory agents showcases the therapeutic potential of such compounds. This suggests possible research applications of "8-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline" in developing new anti-inflammatory treatments (Bano et al., 2020).

properties

IUPAC Name

8-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3S/c20-16-11-15(6-7-17(16)21)27(24,25)23-10-8-14(12-23)26-18-5-1-3-13-4-2-9-22-19(13)18/h1-7,9,11,14H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUIQHNXIFTPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

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